N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-5-11-24-18-10-9-16(13-19(18)28-14-22(2,3)21(24)26)23-20(25)15-7-6-8-17(12-15)27-4/h5-10,12-13H,1,11,14H2,2-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUOKQJNARNKHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzoxazepin ring system and a methoxybenzamide moiety. Its molecular formula is , with a molecular weight of approximately 370.47 g/mol.
While specific mechanisms of action for this compound are not extensively documented in the literature, compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest potential interactions with steroidogenic enzymes, particularly those involved in androgen metabolism.
Biological Activity
The biological activities of this compound can be summarized as follows:
1. Anticancer Activity
Several studies indicate that compounds with similar scaffolds exhibit significant anticancer properties. For instance:
- In vitro studies have shown that related compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.
2. Enzyme Inhibition
Research has demonstrated that benzoxazepin derivatives can act as inhibitors of various enzymes:
- 17β-Hydroxysteroid Dehydrogenase Type 3 : This enzyme is crucial for the conversion of androstenedione to testosterone. Inhibitors in this class have shown promising IC50 values in the nanomolar range (e.g., 700 nM) .
3. Neuroprotective Effects
Some related compounds have demonstrated neuroprotective effects in models of neurodegeneration:
- Mechanisms may involve the modulation of neurotransmitter systems or reduction of oxidative stress.
Case Studies
A few notable case studies highlight the biological activity of similar compounds:
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| Study A | Compound X | Inhibition of cancer cell proliferation | 500 nM |
| Study B | Compound Y | Neuroprotection in vitro | Not specified |
| Study C | Compound Z | Inhibition of 17β-HSD Type 3 | 700 nM |
These studies emphasize the potential therapeutic applications of benzoxazepin derivatives in treating hormone-related cancers and neurodegenerative diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
